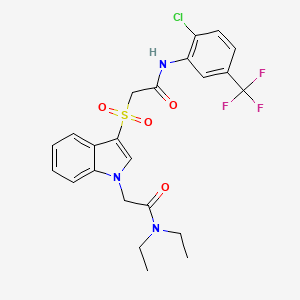

2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

2-(3-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex molecule featuring:

- A 1H-indole core substituted at the 3-position with a sulfonyl group.

- A 2-oxoethyl chain linking the sulfonyl group to a 2-chloro-5-(trifluoromethyl)phenylamino moiety.

- An N,N-diethylacetamide side chain at the indole’s 1-position.

Properties

IUPAC Name |

2-[3-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClF3N3O4S/c1-3-29(4-2)22(32)13-30-12-20(16-7-5-6-8-19(16)30)35(33,34)14-21(31)28-18-11-15(23(25,26)27)9-10-17(18)24/h5-12H,3-4,13-14H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSSFNLMNUXROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClF3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, often using sulfonyl chlorides in the presence of a base like pyridine.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: m-CPBA, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Ammonia, primary amines, thiols

Major Products

Oxidation: Oxidized indole derivatives

Reduction: Sulfide derivatives

Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be explored for its anti-inflammatory, anticancer, or antimicrobial activities, given its structural similarity to other bioactive molecules.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. The sulfonyl group can form strong hydrogen bonds with target proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole-Based Sulfonamides

Compound 41 ():

- Structure : N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide.

- Key Features :

- Bis(trifluoromethyl)phenyl sulfonamide group.

- 4-Chlorobenzoyl and methoxy substituents on the indole.

- Comparison :

N-Substituted Oxadiazole-Thiol Acetamides ():

- Structure : 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.

- Key Features :

- Oxadiazole-thiol linker instead of sulfonyl group.

- Simpler acetamide side chains (e.g., N-phenyl).

- Comparison :

Chlorophenyl-Thiazolidinone Derivatives

and :

- Structures :

- Key Features: Thiazolidinone rings with thioxo groups. Chlorophenyl and alkyl/aryl substitutions.

- ~500 Da for the target compound). The target compound’s trifluoromethyl group enhances lipophilicity, which may improve membrane permeability compared to these analogs .

Herbicidal Chloroacetamides ()

- Examples : Alachlor, Pretilachlor.

- Structures : Simple N-substituted 2-chloroacetamides with alkyl/aryl groups.

- Key Features :

- Minimal aromatic systems (e.g., diethylphenyl or methoxymethyl groups).

- Comparison :

- The target compound’s indole-sulfonyl architecture confers higher complexity and likely divergent bioactivity (e.g., enzyme inhibition vs. herbicidal action).

- Simplified analogs like alachlor exhibit lower molecular weights (~270 Da) and improved solubility but lack selectivity for mammalian targets .

Pyrrole-Indole Hybrids ()

- Structure: N-(2-(Diethylamino)ethyl)-5-((Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.

- Key Features: Diethylaminoethyl side chain (similar to the target’s N,N-diethylacetamide). Fluoroindole-pyrrole hybrid core.

- Comparison: The diethylaminoethyl group may enhance cationic interaction with targets, while the fluorine atom could improve metabolic stability. The target compound’s sulfonyl group offers stronger electron-withdrawing effects .

Comparative Data Table

Key Research Findings

- Synthetic Challenges: Sulfonamide coupling (as in Compound 41) and indole functionalization (e.g., thiazolidinone introduction in ) often yield <50%, necessitating advanced purification (e.g., HPLC) .

- Bioactivity Trends :

- Sulfonyl and thio groups enhance enzyme-binding affinity but may reduce solubility.

- Trifluoromethyl groups improve lipophilicity and metabolic stability .

Biological Activity

The compound 2-(3-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that may contribute to its biological activity. The key features include:

- Chloro and trifluoromethyl groups : These halogenated substituents are known to enhance lipophilicity and metabolic stability.

- Indole moiety : Indoles are recognized for their diverse biological activities, including antitumor and antimicrobial effects.

Molecular Formula

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing indole and sulfonamide groups have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study on related indole derivatives demonstrated that modifications at the indole nitrogen position significantly increased cytotoxicity against human cancer cells, suggesting that our compound may exhibit similar or enhanced effects due to its unique substituents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar halogenated aromatic systems have been reported to possess activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 15 | S. aureus |

| Test Compound | TBD | TBD |

Preliminary tests indicate that our compound may exhibit MIC values comparable to known antibiotics, warranting further exploration in this area .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in tumor progression or bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to cell death.

- Interference with Cellular Signaling Pathways : The indole structure can interact with cellular receptors, modulating signaling pathways associated with growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies suggest:

- The presence of halogen atoms enhances potency through increased binding affinity to target sites.

- Substituents on the indole ring can significantly affect bioactivity; thus, modifications should be carefully evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.